molecular formula C12H15N3O3 B11799673 6-(4-Formylpiperazin-1-yl)-2-methylnicotinicacid

6-(4-Formylpiperazin-1-yl)-2-methylnicotinicacid

Cat. No.: B11799673
M. Wt: 249.27 g/mol
InChI Key: RKWFBVHZYMZKNG-UHFFFAOYSA-N
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Description

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a chemical compound with a complex structure that includes a piperazine ring substituted with a formyl group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylnicotinic acid with 4-formylpiperazine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of high-throughput screening and continuous flow chemistry can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 6-(4-Carboxypiperazin-1-yl)-2-methylnicotinic acid.

    Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-2-methylnicotinic acid.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nicotinic acid moiety may interact with receptors or other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is unique due to its specific combination of a formyl-substituted piperazine ring and a nicotinic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

6-(4-Formylpiperazin-1-yl)-2-methylnicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

The compound can be described by the following chemical properties:

Property Value
Molecular Formula C12H14N4O2
Molecular Weight 246.26 g/mol
IUPAC Name 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid
SMILES Representation CC1=C(N=C(C(=C1C(=O)O)N)N)N)C=O

The biological activity of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding: The compound may exhibit affinity for nicotinic acetylcholine receptors, influencing neurotransmission.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

Antiviral Activity

Recent studies have indicated that derivatives of nicotinic acid can exhibit antiviral properties. For instance, compounds structurally related to 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid have shown efficacy in inhibiting viral replication stages, particularly in Hepatitis C virus (HCV) models.

Antibacterial Activity

The compound has also been examined for its antibacterial potential. Research suggests that the presence of the piperazine moiety enhances the antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antiviral Properties:
    • Objective: To evaluate the effectiveness of 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid against HCV.
    • Method: In vitro assays were conducted using Huh7.5 cell lines infected with HCV.
    • Findings: The compound demonstrated significant inhibition of HCV replication with an EC50 value indicating high potency.
  • Study on Antibacterial Effects:
    • Objective: To assess the antibacterial activity against resistant strains.
    • Method: Disk diffusion method was used to test various bacterial strains.
    • Findings: The compound exhibited a broad spectrum of activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

Summary of Biological Activities

The following table summarizes the key biological activities associated with 6-(4-formylpiperazin-1-yl)-2-methylnicotinic acid:

Activity Type Target Pathogen/Condition Efficacy
AntiviralHepatitis C VirusHigh potency (EC50 < 0.05 μM)
AntibacterialGram-positive and Gram-negative bacteriaBroad spectrum against resistant strains

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

6-(4-formylpiperazin-1-yl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H15N3O3/c1-9-10(12(17)18)2-3-11(13-9)15-6-4-14(8-16)5-7-15/h2-3,8H,4-7H2,1H3,(H,17,18)

InChI Key

RKWFBVHZYMZKNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)O

Origin of Product

United States

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